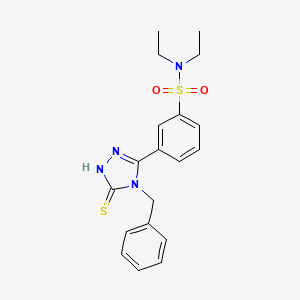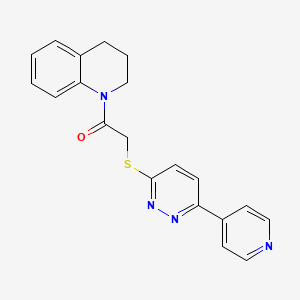
2-(1-Cyclopropylethoxy)-6-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Cyclopropylethoxy)-6-methylpyrazine” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-(1-Cyclopropylethoxy)” part suggests that there is a cyclopropyl group (a three-membered carbon ring) attached to the pyrazine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of “2-(1-Cyclopropylethoxy)-6-methylpyrazine” would likely consist of a pyrazine ring with a methyl group at the 6-position and a cyclopropyl group attached via an ether linkage at the 2-position .Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo various reactions, including ring-opening reactions, due to the strain in the three-membered ring . Pyrazines can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Cyclopropylethoxy)-6-methylpyrazine” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, boiling point, melting point, and reactivity .科学的研究の応用
Organic Synthesis and Chemical Properties
Research in organic synthesis explores the creation of novel compounds and the development of new synthetic methodologies. For instance, studies on the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-quaternary alpha-amino nitriles demonstrate the versatility of pyrazine derivatives in synthesizing complex heterocyclic systems, which are of interest in pharmaceutical chemistry and material science (González-Vera, García-López, & Herranz, 2005). Such methodologies could be relevant for derivatives of "2-(1-Cyclopropylethoxy)-6-methylpyrazine" in synthesizing new materials or biologically active molecules.
Catalysis and Materials Science
The study of catalysis and the development of new materials are crucial for various industrial processes. The synthesis of 2-methylpyrazine from ethylene diamine and propylene glycol over promoted copper catalysts demonstrates the importance of pyrazine derivatives in catalytic processes (Jing, Chu, Zhang, Chen, & Luo, 2008). Such research might provide insights into the use of "2-(1-Cyclopropylethoxy)-6-methylpyrazine" in catalysis or as a precursor for materials with specific electronic or optical properties.
Medicinal Chemistry and Drug Design
Pyrazine derivatives are also explored for their biological activities, which is a key area of interest in medicinal chemistry. The development of novel compounds with potential antimicrobial and antitumor activities showcases the therapeutic potential of pyrazine derivatives (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Research into "2-(1-Cyclopropylethoxy)-6-methylpyrazine" might explore its potential as a scaffold for developing new drugs with specific biological activities.
Environmental Science
作用機序
Target of Action
The primary target of 2-(1-Cyclopropylethoxy)-6-methylpyrazine, also known as Desidustat, is the hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) . HIF-PH is a key enzyme involved in the regulation of erythropoiesis and iron metabolism .
Mode of Action
Desidustat acts by inhibiting the HIF-PH enzyme . This inhibition results in the stabilization of the hypoxia-inducible factor (HIF), which in turn stimulates the production of erythropoietin (EPO) and promotes erythropoiesis . Erythropoiesis is the process by which new red blood cells are produced, and EPO is a hormone that regulates this process.
Biochemical Pathways
The action of Desidustat affects the HIF-PH pathway . Under normal oxygen conditions, HIF-α subunits are targeted for hydroxylation by prolyl-hydroxylase domain enzymes (PHD1, PHD2, and PHD3) and then degraded, thereby inhibiting downstream signaling . Under hypoxic conditions or when hif-ph is inhibited by desidustat, phd-mediated hydroxylation of hif-α is inhibited, resulting in the accumulation of hif-α . HIF-α is then translocated to the nucleus where it heterodimerizes with HIF-β, resulting in the induction of hypoxia-responsive genes and ultimately stimulating the production of endogenous EPO, improving iron metabolism, and promoting erythropoiesis .
Pharmacokinetics
It is known that desidustat is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body
Result of Action
The molecular effect of Desidustat’s action is the stabilization of HIF, which leads to the increased production of EPO and the promotion of erythropoiesis . On a cellular level, this results in an increase in the production of red blood cells, which can help to alleviate conditions such as anemia associated with chronic kidney disease (CKD), COVID-2019 infections, and chemotherapy-induced anemia .
Action Environment
The efficacy and stability of Desidustat can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the drug’s efficacy by further inhibiting PHD-mediated hydroxylation of HIF-α . Additionally, factors such as pH and temperature could potentially affect the stability of the drug.
Safety and Hazards
特性
IUPAC Name |
2-(1-cyclopropylethoxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-6-10(12-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBPBEDSHTWVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopropylethoxy)-6-methylpyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

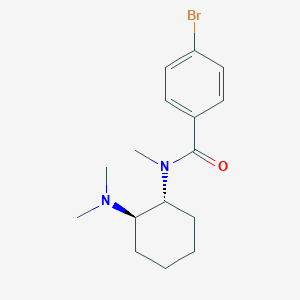


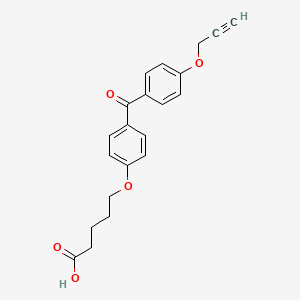
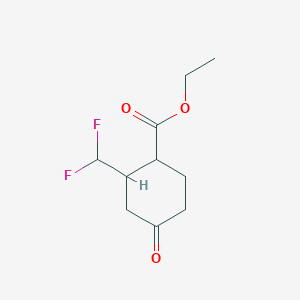
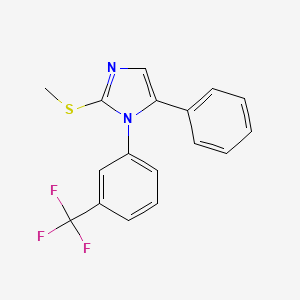

amine hydrochloride](/img/structure/B2868445.png)
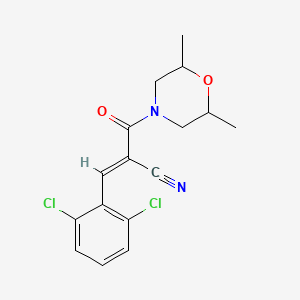
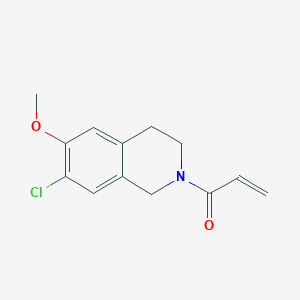

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)
